molecular formula C8H9ClFNO B1426011 4-Chloro-2-fluoro-3-methoxybenzylamine CAS No. 1323966-34-2

4-Chloro-2-fluoro-3-methoxybenzylamine

Cat. No. B1426011
M. Wt: 189.61 g/mol
InChI Key: OIGDUJMZHJQGMX-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxybenzylamine (CFMBA) is an aromatic amine and is a derivative of aniline. It is an important synthetic intermediate in the production of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. CFMBA is also used in a variety of laboratory experiments as a catalyst and reagent. It is a relatively new compound, and its applications are still being explored.

Scientific Research Applications

Charge Control in SNAr Reactions

  • 4-Chloro-2-fluoro-3-methoxybenzylamine is involved in studies on charge control in nucleophilic aromatic substitution (SNAr) reactions. Such studies highlight its role in orbital-controlled processes and charge-controlled reactions with various nucleophiles, demonstrating its utility in synthetic organic chemistry (Cervera et al., 1996).

Preparation of Secondary Amines

  • This compound is significant in the synthesis of secondary amines from primary amines, indicating its role in chemical transformations and the production of various amine derivatives, which are important in pharmaceuticals and organic synthesis (Kurosawa et al., 2003).

Intermolecular Interactions in Triazoles

  • Research involving 4-Chloro-2-fluoro-3-methoxybenzylamine derivatives in 1,2,4-triazoles focuses on lp⋯π intermolecular interactions. These studies are vital for understanding molecular interactions and designing molecules with specific properties (Shukla et al., 2014).

Cytotoxic Activities of Isatin Derivatives

  • The compound plays a role in the synthesis of isatin derivatives, which have shown significant in vitro cytotoxic activities against various cancer cell lines. This highlights its potential in the development of new anticancer agents (Reddy et al., 2013).

Synthesis of Sydnone Derivatives

  • In the synthesis of sydnone derivatives, 4-Chloro-2-fluoro-3-methoxybenzylamine derivatives have shown significant responses in various biological activities, including coronary dilation and inhibition of platelet aggregation. These findings are important for pharmaceutical applications (Tien et al., 1990).

Preparation of Alkoxy-1,3-Butadienes

  • The compound is utilized in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, which are useful intermediates in organic synthesis, particularly in cycloaddition reactions (Patrick et al., 2002).

Antimicrobial Activity of Imidazole Derivatives

  • 4-Chloro-2-fluoro-3-methoxybenzylamine derivatives in imidazole compounds have demonstrated potential antimicrobial activity, underscoring their importance in the development of new antimicrobial agents (Maheta et al., 2012).

properties

IUPAC Name

(4-chloro-2-fluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDUJMZHJQGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251542
Record name 4-Chloro-2-fluoro-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-methoxybenzylamine

CAS RN

1323966-34-2
Record name 4-Chloro-2-fluoro-3-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Johnson - Organic Process Research & Development, 2019 - ACS Publications
… Treatment of carbon-14-labeled alkyne 25 with 4-chloro-2-fluoro-3-methoxybenzylamine (13) in the presence of cesium carbonate provided protected aminopyridine 26 in 85% yield (…
Number of citations: 5 pubs.acs.org
S Jeanmart, AJF Edmunds, C Lamberth… - Bioorganic & Medicinal …, 2021 - Elsevier
… Sonogashira coupling of 117 with propargyl aldehyde diethyl acetal delivers the α -iminoalkyne 118, which is then cyclized with 4-chloro-2-fluoro-3-methoxybenzylamine in a de novo …
Number of citations: 23 www.sciencedirect.com

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